What are the chemical properties of 1,2-O-Ethylidene b-D-mannopyranose?
What are the chemical properties of 1,2-O-Ethylidene b-D-mannopyranose?
The Strategic Utility of 1,2-O-Ethylidene -D-Mannopyranose in Stereoselective Glycosylation
Executive Summary
1,2-O-Ethylidene
-
Anomeric Protection: It locks the anomeric center in the
-configuration, preventing mutarotation and rendering the molecule stable to basic and mild acidic conditions during chain elongation. -
Regioselective Acceptor Utility: By exposing the O-3, O-4, and O-6 hydroxyls (in the deacetylated form), it acts as a triol acceptor that exhibits inherent regioselectivity, particularly favoring glycosylation at the O-3 or O-6 positions due to the steric and electronic influences of the 1,2-lock.
This guide details the physicochemical properties, synthesis via the reductive cyclization method, and the strategic application of this molecule in assembling complex branched mannosides.
Physicochemical Characterization
The identification of 1,2-O-ethylidene
Table 1: Physical & Chemical Profile
| Property | Specification | Notes |
| Formula | Commonly handled as the stable triacetate.[1] | |
| Molecular Weight | 206.19 g/mol (Triol) / 332.30 g/mol (Triacetate) | |
| Melting Point | 108–110 °C (Triacetate) | Crystalline solid.[1] |
| Solubility | Soluble in CHCl | Triol is water-soluble; Triacetate is lipophilic. |
| Stereochemistry | The ethylidene ring forces the | |
| Acetal Configuration | Exo-isomer (S-ethylidene) | Thermodynamically favored isomer; Methyl group points away from the pyranose ring.[1] |
NMR Diagnostic Signatures
The formation of the 1,2-ethylidene ring is confirmed by specific resonances in the
-
Anomeric Proton (H-1): The coupling constant
is typically small (~2.5–5.0 Hz) due to the distorted chair/skew-boat conformation induced by the 5-membered acetal ring. -
Ethylidene Methyl (
-CH): A diagnostic doublet at 1.51 ppm .[1][2] -
Acetal Methine (
-CH): A quartet typically appearing upfield of the anomeric center.[1]
Synthesis: The Reductive Cyclization Protocol
While early methods relied on the acid-catalyzed rearrangement of 1,2-orthoesters, the Reductive Cyclization using Sodium Borohydride (NaBH
Mechanistic Pathway
The reaction proceeds via the formation of a 1,2-acetoxonium ion intermediate. The borohydride attacks this charged species, leading to the reductive closure of the acetal ring rather than simple reduction of the bromide.
Visualization: Synthesis Workflow
Experimental Protocol
Objective: Synthesis of 3,4,6-tri-O-acetyl-1,2-O-(S)-ethylidene-
Reagents:
-
2,3,4,6-Tetra-O-acetyl-
-D-mannopyranosyl bromide (freshly prepared).[3] -
Sodium Borohydride (NaBH
).[1][2] -
Acetonitrile (anhydrous).
-
Tetrabutylammonium iodide (TBAI) - Optional catalyst.
Procedure:
-
Preparation: Dissolve the mannosyl bromide (1.0 eq) in anhydrous acetonitrile (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Reduction: Add NaBH
(4.0 eq) in portions to the stirring solution at 0 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (
) will disappear, and the ethylidene product ( ) will appear. -
Quench: Carefully quench excess borohydride with acetone, followed by a small amount of acetic acid.
-
Extraction: Dilute with CHCl
, wash with saturated NaHCO and brine. Dry over Na SO . -
Purification: Recrystallize from Ethanol or Methanol to yield white crystals.
Validation Check:
-
Yield: Expect 65–75%.
-
Melting Point: Verify against the 108–110 °C benchmark.
Strategic Applications in Glycan Assembly
The primary value of 1,2-O-ethylidene
The "Triol" Strategy
Upon deacetylation (Zemplén conditions: NaOMe/MeOH), the molecule becomes a triol (OH-3, OH-4, OH-6).[1] Despite having three free hydroxyls, the 1,2-ethylidene lock imparts a specific shape to the molecule that differentiates the reactivity of these groups.
-
O-6 Reactivity: The primary alcohol is the most nucleophilic and accessible.
-
O-3 Reactivity: Often the second most reactive due to the equatorial orientation and distance from the 1,2-lock.
-
O-4 Reactivity: Typically the least reactive due to axial steric crowding in the mannose configuration.
This reactivity profile allows researchers to selectively glycosylate O-6 or O-3 without extensive protection/deprotection steps, making it ideal for synthesizing 3,6-branched mannosides (common motifs in N-glycans).
Visualization: Regioselectivity Logic
[4]
References
-
Betaneli, V. I., Ovchinnikov, M. V., Backinowsky, L. V., & Kochetkov, N. K. (1980). Glycosylation by 1,2-O-cyanoethylidene derivatives of carbohydrates. Carbohydrate Research. Link[1]
-
Liu, Y. L., Zou, P., Wu, H., Xie, M. H., & Luo, S. N. (2012).[4] 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose 0.11-hydrate. Acta Crystallographica Section E. Link
-
Kong, F. (1999). Highly Regio- and Stereoselective Synthesis of Bioactive Oligosaccharides Using 1,2-O-Ethylidene-β-d-Mannopyranose as the Acceptor. Journal of Organic Chemistry. Link
-
Crich, D. (2010).[1] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link
